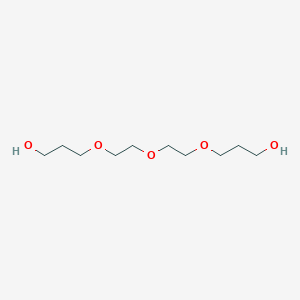

Propanol-PEG3-CH2OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAWVRBCMMXMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCOCCOCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propanol-PEG3-CH2OH: A Fundamental Properties and Applications Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanol-PEG3-CH2OH, a bifunctional polyethylene glycol (PEG) derivative, has emerged as a critical building block in modern drug discovery and development. Its unique properties, particularly its role as a flexible linker, have positioned it as an invaluable tool in the synthesis of complex therapeutic modalities such as Proteolysis-Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical and biotechnology sectors.

Core Properties of this compound

This compound is a hydrophilic and flexible linker molecule. The terminal hydroxyl groups (-OH) on the propanol moieties provide reactive sites for conjugation to other molecules.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 112935-57-6 | [1] |

| Molecular Formula | C10H22O5 | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| IUPAC Name | 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol) | [1] |

| Synonyms | 3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol | [1] |

| Appearance | Expected to be a liquid | Inferred from similar compounds |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from similar compounds |

| Storage | 2-8°C, sealed, dry |

Structural Information

| Property | Value | Reference |

| SMILES | OCCCCOCCOCCOCCCCO | [1] |

| InChI | InChI=1S/C10H22O5/c11-5-1-3-13-7-9-15-10-8-14-4-2-6-12/h11-12H,1-10H2 | [1] |

Synthesis of this compound

The synthesis of bifunctional PEG derivatives like this compound can be achieved through several synthetic routes, with the Williamson ether synthesis being a common and versatile method. This involves the reaction of an alcohol with an alkyl halide.

General Synthetic Approach: Williamson Ether Synthesis

A plausible synthetic route for this compound involves the reaction of 3-halopropanol (e.g., 3-bromopropanol) with triethylene glycol. The reaction would proceed in the presence of a base to deprotonate the hydroxyl groups of the triethylene glycol, which then act as nucleophiles.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Reaction Setup: To a solution of triethylene glycol in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Allow the reaction mixture to stir at room temperature for a specified time to ensure complete deprotonation of the hydroxyl groups.

-

Nucleophilic Substitution: Add a solution of a protected 3-halopropanol (e.g., 3-bromo-1-(tert-butyldimethylsilyloxy)propane) in the same anhydrous solvent to the reaction mixture.

-

Reaction Progression: The reaction is typically heated to a specific temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up: After the reaction is complete, it is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification of Protected Intermediate: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection: The protecting groups on the terminal hydroxyls are removed under appropriate conditions (e.g., acid for silyl ethers).

-

Final Purification: The deprotected this compound is then purified by column chromatography to yield the final product.

Note: This is a generalized protocol and the specific reagents, reaction times, temperatures, and purification methods may need to be optimized.

Application in Drug Development: PROTACs

This compound is a widely used linker in the development of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG3 linker provides the necessary flexibility and hydrophilicity to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

Signaling Pathway: The Ubiquitin-Proteasome System

The mechanism of action of PROTACs relies on hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow: PROTAC Synthesis using this compound

The synthesis of a PROTAC using a diol linker like this compound typically involves a stepwise approach where the linker is sequentially coupled to the "warhead" (targeting the protein of interest) and the E3 ligase ligand. Amide bond formation is a common strategy for these conjugations.

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis via Amide Coupling (General Procedure)

This protocol describes a general two-step synthesis of a PROTAC using this compound as the linker.

Step 1: Coupling of the Warhead to the Linker

-

Activation of Carboxylic Acid: In a reaction vessel under an inert atmosphere, dissolve the "warhead" molecule containing a carboxylic acid functional group in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

-

Amide Bond Formation: To the activated carboxylic acid solution, add a solution of this compound (typically in excess to favor mono-substitution) in the same anhydrous solvent.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling reagents and base. The crude product (Warhead-Linker-OH) is then purified by column chromatography.

Step 2: Coupling of the E3 Ligase Ligand to the Intermediate

-

Activation of the Second Carboxylic Acid: In a separate reaction vessel, activate the carboxylic acid group of the E3 ligase ligand using the same procedure as in Step 1.

-

Second Amide Bond Formation: To the activated E3 ligase ligand, add the purified Warhead-Linker-OH intermediate from Step 1.

-

Reaction Monitoring and Work-up: Monitor the reaction and perform the work-up as described previously.

-

Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC. The identity and purity of the final compound are confirmed by analytical techniques such as LC-MS and NMR spectroscopy.

Note: The choice of coupling reagents, solvents, bases, and reaction conditions will depend on the specific properties of the warhead and E3 ligase ligand and may require optimization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the properties of its constituent parts (propanol and polyethylene glycol), general laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of any vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain a specific SDS from the supplier before handling this compound.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and development. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the construction of complex molecules like PROTACs. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively utilize this important chemical entity in their research endeavors.

References

Technical Guide: Structural Elucidation of Propanol-PEG3-CH2OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanol-PEG3-CH2OH, systematically named 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol), is a hydrophilic, bifunctional linker molecule. Its structure features a triethylene glycol (PEG3) core flanked by two propanol moieties, each terminating in a primary hydroxyl group. This compound is of significant interest in the field of drug development, particularly as a flexible linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] The length, flexibility, and hydrophilicity of the linker are critical determinants of PROTAC efficacy, making well-defined linkers like this compound valuable chemical tools.

This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its key identifiers, predicted spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its role in the PROTAC mechanism.

Chemical Identity and Properties

A summary of the key chemical properties for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 112935-57-6 |

| Molecular Formula | C10H22O5 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol) |

| Synonyms | HO-(CH2)3-PEG3-OH, Propanol-PEG3-Propanol |

| Appearance | Colorless to pale yellow viscous liquid |

Structural Elucidation: Predicted Spectroscopic Data

Due to the unavailability of publicly accessible experimental spectra, this section provides predicted data based on the known chemical structure and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted proton NMR chemical shifts for this compound in a common solvent like CDCl₃ are summarized in Table 2.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | t | 4H | -O-CH₂ -CH₂-OH |

| ~3.65 | s | 4H | -O-CH₂ -CH₂ -O- (central PEG) |

| ~3.60 | t | 4H | -O-CH₂ -CH₂-CH₂-O- |

| ~2.50 | br s | 2H | -CH₂-OH |

| ~1.85 | p | 4H | -O-CH₂-CH₂ -CH₂-O- |

t = triplet, s = singlet, p = pentet, br s = broad singlet

The predicted carbon-13 NMR chemical shifts are presented in Table 3.

| Chemical Shift (ppm) | Assignment |

| ~72.5 | -O-C H₂-C H₂-O- (central PEG) |

| ~70.0 | -O-C H₂-CH₂-C H₂-O- |

| ~61.0 | -C H₂-OH |

| ~32.0 | -O-CH₂-C H₂-CH₂-O- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and ether functional groups. Key predicted absorptions are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (hydrogen-bonded alcohol)[7] |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1150-1085 | Strong | C-O stretch (ether)[7] |

| 1085-1050 | Strong | C-O stretch (primary alcohol)[7] |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for analyzing this polar molecule.

-

Expected Molecular Ion: In positive-ion mode, the protonated molecule [M+H]⁺ at m/z 223.15 and the sodium adduct [M+Na]⁺ at m/z 245.13 are expected.

-

Fragmentation Pattern: The fragmentation of polyethylene glycols and their derivatives is well-documented.[8][9] Common fragmentation pathways involve the neutral loss of ethylene oxide units (44.03 Da). Therefore, fragment ions corresponding to the loss of one or more C₂H₄O units from the parent ion are anticipated.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 5 ppm.

-

Use a 30-45° pulse angle.

-

Set the acquisition time to 3-4 seconds.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets.

-

Use a 45° pulse angle.

-

Set the acquisition time to 1-2 seconds.

-

Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

-

-

Data Analysis:

-

Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

-

Instrument Setup:

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

-

Identify the characteristic absorption bands and compare them to known values for alcohols and ethers.

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of a chemical compound.

Role in PROTAC Signaling Pathway

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

- 1. agilent.com [agilent.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Propanol-PEG3-CH2OH: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Propanol-PEG3-CH2OH, a bifunctional linker critical in the development of various bioconjugates and targeted therapeutics, most notably as a cornerstone of Proteolysis Targeting Chimeras (PROTACs). This document outlines a proposed synthetic pathway and purification protocols based on established methodologies for polyethylene glycol (PEG) derivatives.

Introduction

This compound, also known as 3-[2-(2-propoxyethoxy)ethoxy]propan-1-ol, is a hydrophilic, flexible linker molecule. Its structure, featuring a three-unit polyethylene glycol chain flanked by propanol and a primary alcohol, provides spatial separation between conjugated molecules, enhances solubility, and can influence the pharmacokinetic properties of the final conjugate. The terminal hydroxyl groups offer versatile handles for further chemical modification.

Key Properties:

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₅ |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 112935-57-6 |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in water, ethanol, methanol, dichloromethane, and other common organic solvents. |

Synthetic Approach: A Proposed Pathway via Williamson Ether Synthesis

The proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are proposed based on standard organic synthesis techniques for similar PEGylated molecules.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Triethylene glycol | ≥99% | Sigma-Aldrich |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥98% | Sigma-Aldrich |

| Imidazole | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| 1-Bromopropane | ≥99% | Sigma-Aldrich |

| Tetrabutylammonium fluoride (TBAF) | 1 M solution in THF | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

| Hexanes | ACS grade | Fisher Scientific |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific |

| Methanol (MeOH) | HPLC grade | Fisher Scientific |

| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |

| Water | Deionized | - |

| Silica gel | 230-400 mesh | Sorbent Technologies |

Synthesis Protocol

Step 1: Monoprotection of Triethylene Glycol

-

To a solution of triethylene glycol (1 eq) and imidazole (1.2 eq) in anhydrous DMF, add a solution of TBDMSCl (1.1 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield mono-TBDMS protected triethylene glycol.

Step 2: Williamson Ether Synthesis

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the mono-TBDMS protected triethylene glycol (1 eq) in anhydrous THF dropwise.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by water.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product, propanol-PEG3-OTBDMS, can be purified by flash column chromatography.

Step 3: Deprotection

-

Dissolve the purified propanol-PEG3-OTBDMS (1 eq) in THF.

-

Add TBAF (1 M solution in THF, 1.5 eq) to the solution at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude this compound by flash column chromatography.

Purification and Characterization

The purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.[3] Both normal-phase and reversed-phase chromatography are viable options.

Flash Column Chromatography (Normal Phase)

This technique is suitable for the purification of intermediates and the final product on a laboratory scale.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate in hexanes. |

| Elution Monitoring | Thin Layer Chromatography (TLC) with visualization by potassium permanganate stain. |

Note: The high polarity of this compound may necessitate the use of more polar solvent systems. A mixture of ethanol/isopropyl alcohol in chloroform has been reported to provide better separation for some PEG-containing compounds.[3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the final purification and analysis of this compound, offering high resolution.[4][5][6]

| Parameter | Recommended Conditions |

| Column | C18 or C4 stationary phase, wide-pore (e.g., 300 Å) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |

| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column) |

| Detection | UV at 214 nm (peptide bonds if conjugated) or an Evaporative Light Scattering Detector (ELSD) for the unconjugated linker. |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow and decision points in the synthesis and purification process.

Caption: Logical flow diagram for the synthesis and purification of this compound.

Conclusion

The synthesis and purification of this compound can be effectively achieved through a well-designed, multi-step process centered around the Williamson ether synthesis. Careful control of reaction conditions and the use of appropriate protecting group strategies are paramount to obtaining the desired product with high purity. While the purification of PEGylated molecules presents unique challenges, a combination of normal-phase and reversed-phase chromatographic techniques allows for the isolation of highly pure material suitable for demanding applications in drug development and bioconjugation. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and purify this important linker molecule.

References

An In-Depth Technical Guide to Propanol-PEG3-CH2OH (CAS: 112935-57-6) for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Propanol-PEG3-CH2OH, with the CAS number 112935-57-6, is a discrete polyethylene glycol (PEG) linker that has emerged as a critical component in the development of advanced therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). Its unique bifunctional nature, featuring terminal hydroxyl groups, combined with the hydrophilic and flexible PEG chain, offers significant advantages in the design and synthesis of complex drug molecules. This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols relevant to its use in drug discovery and development.

Core Physicochemical and Structural Data

This compound is a well-defined, monodisperse compound, which ensures batch-to-batch consistency and predictability in experimental outcomes. Below is a summary of its key quantitative data:

| Property | Value |

| CAS Number | 112935-57-6[1][2] |

| Molecular Formula | C10H22O5[1][2][3] |

| Molecular Weight | 222.28 g/mol [1][2][3] |

| IUPAC Name | 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol)[1] |

| Synonyms | 3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol, HO-(CH2)3-PEG2-O-(CH2)3-OH[1][3] |

| Appearance | Colorless Viscous Liquid[3] |

| Storage Conditions | -18°C for long-term storage, protected from light[3] |

| SMILES | OCCCOCCOCCOCCCO[1] |

| InChI Key | NDAWVRBCMMXMME-UHFFFAOYSA-N[1] |

Role in PROTACs and Bioconjugation

The primary application of this compound is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5][6] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the POI and E3 ligase, which is a key determinant of the efficiency of ternary complex formation and subsequent protein degradation.[1]

The PEG3 moiety in this compound offers several advantages in PROTAC design:

-

Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[7]

-

Flexibility: The flexible nature of the PEG linker allows for optimal positioning of the two ligands for efficient ternary complex formation.[1]

-

Defined Length: As a discrete PEG compound, it provides precise control over the linker length, a critical parameter for optimizing degradation efficacy.[1]

Beyond PROTACs, the bifunctional nature of this compound makes it a versatile tool for various bioconjugation applications where a hydrophilic spacer is required. The terminal hydroxyl groups can be chemically modified to introduce other functional groups for conjugation to biomolecules such as proteins, peptides, and antibodies.[1]

Experimental Protocols

While specific, detailed protocols for the use of this compound are often proprietary or specific to the target and ligands being used, the following sections outline the general principles and key steps involved in its application in PROTAC synthesis.

General Protocol for PROTAC Synthesis using a Di-hydroxyl PEG Linker

The synthesis of a PROTAC using a di-hydroxyl linker like this compound typically involves a multi-step process. The hydroxyl groups are not typically used for direct conjugation in the final step but are rather starting points for the introduction of more reactive functional groups.

Step 1: Mono-functionalization of the Linker

Due to the symmetrical nature of the diol, the first step is often a statistical mono-functionalization. This can be achieved by using a sub-stoichiometric amount of a protecting group or an activating reagent. For example, to introduce a leaving group on one end:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Add a slight sub-stoichiometric amount (e.g., 0.9 equivalents) of a reagent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) followed by a base such as triethylamine (TEA) or pyridine.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the mono-functionalized product using column chromatography.

Step 2: Conjugation of the First Ligand (e.g., E3 Ligase Ligand)

The mono-functionalized linker can then be reacted with the first ligand. The choice of reaction depends on the functional groups present on the ligand. For instance, if the ligand has a nucleophilic group (e.g., an amine or a phenol):

-

Dissolve the mono-tosylated or mono-mesylated linker and the E3 ligase ligand in an appropriate solvent (e.g., dimethylformamide, DMF).

-

Add a suitable base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution.

-

Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

-

After completion, perform an aqueous work-up and purify the product by column chromatography.

Step 3: Activation of the Second Terminus of the Linker

The remaining hydroxyl group on the linker-ligand conjugate needs to be activated for the attachment of the second ligand.

-

This can be achieved by converting the hydroxyl group to a leaving group (as in Step 1) or by other activation methods, for example, by reacting it with N,N'-disuccinimidyl carbonate to form an NHS-carbonate for subsequent reaction with an amine-containing second ligand.

Step 4: Conjugation of the Second Ligand (e.g., POI Ligand)

The final step is the conjugation of the second ligand to the activated linker-ligand 1 conjugate.

-

The reaction conditions will depend on the nature of the activated group on the linker and the functional group on the second ligand.

-

Follow a similar procedure as in Step 2 for the conjugation reaction.

-

Purify the final PROTAC molecule using appropriate chromatographic techniques such as HPLC.

Signaling Pathway and Experimental Workflow

The central mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).

PROTAC Mechanism of Action

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC Discovery and Development Workflow

The development of a novel PROTAC is a systematic process that involves several key stages, from initial design to in vivo testing.

Caption: A typical workflow for the discovery and development of a PROTAC, from initial design and synthesis to in vivo efficacy studies.

Safety and Handling

References

Propanol-PEG3-CH2OH: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Propanol-PEG3-CH2OH. This bifunctional polyethylene glycol (PEG) linker plays a crucial role in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a well-defined, monodisperse PEG compound. Its precise length and molecular weight are critical for applications requiring high precision in molecular design.[1] Key quantitative data for this molecule are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H22O5 | [2][3][4] |

| Molecular Weight | 222.28 g/mol | [2][3][4] |

| CAS Number | 112935-57-6 | [2][4] |

| IUPAC Name | 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol) | [1] |

Structural Representation and Logical Relationships

The structure of this compound consists of a central PEG3 core, providing hydrophilicity and flexibility, flanked by two propanol-hydroxyl groups.[1] This symmetrical structure offers two reactive sites for further chemical modification. The following diagram illustrates the logical relationship of the compound's constituent parts.

Role in Drug Development and PROTACs

This compound is a key building block in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that utilize the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[3] A PROTAC molecule is composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[3]

The linker, for which this compound is a common choice, is a critical determinant of a PROTAC's efficacy. Its chemical nature, length, and flexibility influence the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[3]

Experimental Protocols: Synthetic Methodologies

A general workflow for such a synthesis can be conceptualized as follows:

1. Initiation: The synthesis would likely begin with the deprotonation of propanol using a strong base to form an alkoxide initiator.

2. Propagation: A controlled, stoichiometric amount of ethylene oxide is then introduced. The alkoxide attacks the ethylene oxide monomers in a ring-opening polymerization process. The number of ethylene oxide units added is carefully controlled to achieve the desired PEG3 length.

3. Termination: The reaction is terminated by a quenching agent, such as water or an acid, which protonates the terminal alkoxide, resulting in the hydroxyl group.

4. Purification: Due to the statistical nature of polymerization, a mixture of PEG chain lengths can be expected. Therefore, a crucial final step is the purification of the desired monodisperse this compound from byproducts and PEG chains of other lengths. This is typically achieved using chromatographic techniques such as column chromatography.

References

Propanol-PEG3-CH2OH: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propanol-PEG3-CH2OH in various organic solvents. Understanding the solubility of this versatile bifunctional linker is critical for its effective application in drug delivery systems, bioconjugation, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a theoretical framework for predicting solubility, provides estimated solubility data, and details experimental protocols for empirical determination.

Introduction to this compound

This compound, systematically named 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propan-2-ol, is a hydrophilic, flexible linker molecule. Its structure consists of a triethylene glycol (PEG3) core flanked by two propanol-derived hydroxyl groups. This architecture imparts a desirable balance of hydrophilicity and reactivity, making it a valuable building block in pharmaceutical and materials science. The presence of terminal hydroxyl groups allows for further chemical modification and conjugation to biomolecules or small molecule drugs.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

A powerful tool for predicting the solubility of a polymer or molecule in a given solvent is the Hansen Solubility Parameter (HSP) theory. This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The fundamental principle is "like dissolves like," meaning that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSPs of the solute (this compound) and a solvent can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value of less than 7 is considered to indicate good solubility.

Estimated Hansen Solubility Parameters for this compound

-

δD (Dispersion): 17.0 MPa½

-

δP (Polar): 12.0 MPa½

-

δH (Hydrogen Bonding): 14.0 MPa½

Hansen Solubility Parameters for Common Organic Solvents

The following table provides the Hansen Solubility Parameters for a range of common organic solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Predicted Solubility of this compound

Based on the estimated HSPs for this compound and the known values for various organic solvents, the following table summarizes the predicted solubility. "Miscible" indicates a high likelihood of complete solubility in all proportions, "Soluble" suggests good solubility, "Partially Soluble" indicates limited solubility, and "Insoluble" suggests poor or no solubility.

| Solvent | Predicted Solubility | Estimated Ra Value |

| Polar Protic Solvents | ||

| Methanol | Miscible | 5.1 |

| Ethanol | Miscible | 6.4 |

| Isopropanol | Miscible | 4.4 |

| 1-Butanol | Soluble | 6.9 |

| Water | Miscible | 28.5 (Note: HSP is less predictive for water) |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Miscible | 5.7 |

| Dimethylformamide (DMF) | Miscible | 3.4 |

| Acetonitrile | Soluble | 9.7 |

| Acetone | Soluble | 7.7 |

| Tetrahydrofuran (THF) | Soluble | 7.4 |

| Ethyl Acetate | Partially Soluble | 9.9 |

| Nonpolar Solvents | ||

| Dichloromethane | Soluble | 7.4 |

| Chloroform | Partially Soluble | 10.8 |

| Toluene | Insoluble | 14.9 |

| Benzene | Insoluble | 14.7 |

| 1,4-Dioxane | Partially Soluble | 8.4 |

| Hexane | Insoluble | 18.5 |

| Heptane | Insoluble | 18.9 |

| Cyclohexane | Insoluble | 18.4 |

Note on Water Solubility: While the calculated Ra value for water is high, this compound is expected to be fully miscible with water due to its short PEG chain and terminal hydroxyl groups, which readily form hydrogen bonds. The Hansen model can be less accurate for highly polar and hydrogen-bonding substances like water.

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for the qualitative and semi-quantitative determination of the solubility of this compound in various organic solvents.

Materials

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Small glass vials (e.g., 2 mL) with screw caps

-

Calibrated micropipettes and tips

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

-

Spectrophotometer (for quantitative analysis, optional)

Qualitative Miscibility Testing

This method provides a rapid assessment of whether this compound is miscible, partially soluble, or immiscible in a solvent.

-

Add 1.0 mL of the selected organic solvent to a clean, dry glass vial.

-

Add 1.0 mL of this compound to the same vial.

-

Cap the vial and vortex the mixture vigorously for 30 seconds.

-

Allow the vial to stand undisturbed for 5 minutes.

-

Visually inspect the vial for the number of phases and clarity.

-

Miscible: A single, clear, homogeneous phase.

-

Partially Soluble: Two phases are present, or the single phase is cloudy/turbid.

-

Immiscible: Two distinct, clear phases are observed.

-

-

Record the observations.

Semi-Quantitative Solubility Determination

This method provides an estimate of the solubility limit.

-

Add a known volume (e.g., 1.0 mL) of the organic solvent to a vial.

-

Incrementally add small, known volumes (e.g., 10 µL) of this compound to the solvent.

-

After each addition, cap the vial and vortex until the solution is homogeneous.

-

Continue adding this compound until the solution becomes persistently cloudy or a second phase appears that does not disappear upon vortexing.

-

The total volume of this compound added before the point of saturation can be used to calculate the approximate solubility (e.g., in v/v %).

Quantitative Solubility Determination (Shake-Flask Method)

For a precise determination of solubility, the shake-flask method followed by a suitable analytical technique is recommended.

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand, and then carefully separate the saturated solution from the undissolved solute by centrifugation or filtration.

-

Determine the concentration of this compound in the saturated solution using an appropriate analytical method (e.g., gas chromatography, refractive index, or UV-Vis spectroscopy if a suitable chromophore is present or can be derivatized).

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Conceptual workflow for predicting solubility using Hansen Solubility Parameters.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a highly versatile molecule with solubility characteristics that are crucial for its application in various scientific fields. This guide provides a theoretical framework for predicting its solubility in a wide range of organic solvents using Hansen Solubility Parameters, alongside practical experimental protocols for its empirical determination. The provided data and methodologies will aid researchers and drug development professionals in the effective handling, formulation, and application of this important chemical entity. It is always recommended to confirm predicted solubilities with experimental data, especially for critical applications.

Propanol-PEG3-CH2OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Propanol-PEG3-CH2OH, a bifunctional polyethylene glycol (PEG) linker. Understanding the stability profile of this linker is critical for its effective use in research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates, ensuring the integrity and performance of the final product.

Chemical Structure and Properties

This compound is a hydrophilic and flexible linker molecule. Its structure consists of a tri-ethylene glycol core flanked by two propanol moieties, terminating in primary hydroxyl groups.

| Property | Value |

| Chemical Name | 1-Propanol, 3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]- |

| CAS Number | 112935-57-6 |

| Molecular Formula | C10H22O5 |

| Molecular Weight | 222.28 g/mol |

Recommended Storage Conditions

Proper storage is paramount to maintain the stability and purity of this compound. The following conditions are recommended based on general guidelines for PEG derivatives.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: ≤ -15°CShort-term: 2-8°C | Low temperatures minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Polyethylene glycols are susceptible to oxidative degradation. An inert atmosphere displaces oxygen, preventing oxidation. |

| Light | Store in the dark. Protect from light. | Exposure to light, particularly UV radiation, can induce photodegradation. |

| Moisture | Keep tightly sealed in a dry environment. | While the ether linkages are generally stable to hydrolysis at neutral pH, minimizing moisture ingress is good practice, especially for long-term storage, to prevent potential side reactions. |

Stability Profile and Potential Degradation Pathways

This compound, like other PEG-containing molecules, can undergo degradation under various stress conditions. The primary degradation pathways include oxidation, and to a lesser extent, acid-catalyzed hydrolysis, thermal decomposition, and photodegradation.

Oxidative Degradation

Oxidative degradation is a major concern for PEG-containing compounds. The ether linkages are susceptible to attack by atmospheric oxygen, a process that can be accelerated by heat and light. This process typically involves the formation of hydroperoxides, which can then decompose to form a variety of byproducts, including aldehydes, ketones, and carboxylic acids, and can lead to chain scission.

Hydrolytic Degradation

The ether bonds in the PEG chain are generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, acid-catalyzed cleavage of the ether linkages can occur. The terminal hydroxyl groups are not susceptible to hydrolysis.

Thermal Degradation

At elevated temperatures, this compound can undergo thermal decomposition. This process can lead to chain scission and the formation of volatile byproducts.

Photodegradation

Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate radical-based degradation pathways, similar to oxidative degradation.

A simplified overview of the potential degradation pathways is illustrated below.

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to evaluate the stability of this compound and to identify potential degradation products.

Forced Degradation Study Protocol

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

Equipment:

-

HPLC system with UV and/or ELSD detector

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

pH meter

-

Oven

-

Photostability chamber

Experimental Workflow:

Caption: A typical experimental workflow for a forced degradation study of this compound.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix the stock solution with an equal volume of 6% H2O2 to achieve a final concentration of 3% H2O2. Keep at room temperature.

-

Thermal Stress: Store the stock solution in an oven at 80°C.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Processing:

-

For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analysis:

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) with a suitable column (e.g., C18) and a gradient elution of water and acetonitrile with a modifier like formic acid. Monitor the purity by UV or Evaporative Light Scattering Detector (ELSD).

-

LC-MS Analysis: Analyze the stressed samples using a high-resolution mass spectrometer to identify the mass of potential degradation products. Perform MS/MS fragmentation to aid in structural elucidation.

-

Illustrative Stability Data

The following table presents hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile.

| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Hypothetical) |

| Control (RT) | 48 | >99% | - |

| 0.1 M HCl, 60°C | 24 | ~90% | Shorter PEG fragments |

| 0.1 M NaOH, 60°C | 48 | >98% | - |

| 3% H2O2, RT | 8 | ~85% | Oxidized species (aldehydes, carboxylic acids) |

| 80°C | 48 | ~95% | Minor oxidative and chain scission products |

| Photostability | ICH | ~97% | Minor oxidative products |

Handling and Safety

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handle in a well-ventilated area.

-

Avoid inhalation of dust or vapors.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a stable molecule under recommended storage conditions. The primary degradation pathway is oxidation, which can be mitigated by storing the compound at low temperatures, under an inert atmosphere, and protected from light. Forced degradation studies are a valuable tool to understand its stability profile in specific formulations and to identify potential degradation products that may impact its performance in downstream applications. This guide provides a framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their work.

Bifunctional PEG3 Linkers in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] Upon forming a ternary complex with the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2][] Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility and provide conformational flexibility.[2] This guide focuses on the application of the bifunctional PEG3 linker in PROTAC development.

The Bifunctional PEG3 Linker: Properties and Advantages

A PEG3 linker, also known as a triethylene glycol linker, is composed of three repeating ethylene glycol units.[4][5] Its bifunctional nature means it possesses reactive groups at both ends, allowing for the covalent attachment of the POI ligand and the E3 ligase ligand.[6]

Key Properties and Advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[6]

-

Optimal Flexibility: The PEG3 linker provides sufficient flexibility to allow the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[2]

-

Precise Length: The defined length of the PEG3 linker helps to control the distance between the POI and the E3 ligase, a crucial factor for efficient ubiquitination.

-

Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for off-target toxicity.

-

Synthetic Accessibility: A variety of bifunctional PEG3 linkers with different reactive functional groups (e.g., carboxylic acids, amines, azides) are commercially available, facilitating the modular synthesis of PROTAC libraries.[7]

Quantitative Data for a PEG3-Containing PROTAC

To illustrate the application of a PEG3 linker, we present data for a Focal Adhesion Kinase (FAK) targeting PROTAC, designated as A13 . This PROTAC utilizes a linker structurally consistent with a PEG3 derivative to connect a FAK inhibitor (a derivative of PF-562271) to the E3 ligase ligand, pomalidomide.[1]

| Parameter | Value | Cell Line | Reference |

| IC50 (FAK kinase inhibition) | 26.4 nM | - | [1] |

| Protein Degradation | 85% at 10 nM | A549 | [1] |

| Plasma Stability (T1/2) | >194.8 min | - | [1] |

Experimental Protocols

General Synthesis of a Pomalidomide-PEG3-Warhead PROTAC

This protocol describes a general synthetic route for coupling a POI ligand ("warhead") to pomalidomide via a bifunctional PEG3 linker, such as amino-PEG3-acid.

Materials:

-

Pomalidomide

-

Amino-PEG3-acid linker

-

Warhead with a reactive functional group (e.g., a carboxylic acid or an amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

-

Activation of Pomalidomide: If the warhead contains a primary amine, the carboxylic acid group of the pomalidomide-PEG3-acid intermediate is activated. Dissolve pomalidomide-PEG3-acid, HATU, and HOBt in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

-

Coupling Reaction: To the activated pomalidomide-PEG3-acid solution, add the warhead containing a primary amine and DIPEA. The reaction is then stirred at room temperature until completion, which is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.

-

Characterization: The structure and purity of the synthesized PROTAC are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for Determination of DC50 and Dmax

This protocol outlines the procedure to quantify the degradation of a target protein induced by a PROTAC and to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Materials:

-

Cell line expressing the target protein (e.g., A549 for FAK)

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. The DC50 and Dmax values can be calculated from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway, which is often dysregulated in cancer and is a target for PROTAC-mediated degradation of key pathway components like ERK.

Caption: MAPK/ERK signaling pathway and the intervention point for an ERK-targeting PROTAC.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC.

Caption: A generalized workflow for the development and evaluation of PROTACs.

Conclusion

Bifunctional PEG3 linkers are valuable tools in the development of PROTACs, offering a favorable balance of solubility, flexibility, and synthetic accessibility. The case of the FAK-degrader A13 demonstrates the potential of PEG3-containing PROTACs to achieve potent and selective protein degradation. The experimental protocols and workflows provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs incorporating PEG3 linkers for various therapeutic targets. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized linkers like PEG3 will remain a cornerstone of successful PROTAC development.

References

- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Triethylene glycol | CAS#:112-27-6 | Chemsrc [chemsrc.com]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pomalidomide-PEG3-Acid, 2138440-82-9 | BroadPharm [broadpharm.com]

The Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. Among the various linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone in the design of effective protein degraders. This technical guide provides an in-depth exploration of the role of PEG linkers in TPD, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental workflows.

The Multifaceted Role of PEG Linkers in PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2] A PROTAC consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them.[1][2] The linker is far more than a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy.[1]

PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design:

-

Enhanced Solubility and Permeability: The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules, which is crucial for their bioavailability and cell permeability.[2][]

-

Flexibility and Ternary Complex Formation: The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This complex is essential for the subsequent ubiquitination of the target protein.[]

-

Tunable Length for Optimization: PEG linkers can be synthesized in various lengths, allowing for precise optimization of the distance between the target protein and the E3 ligase. This optimization is critical for efficient ubiquitination and subsequent degradation.[2]

-

Improved Pharmacokinetics: PEGylation can improve the pharmacokinetic (PK) properties of PROTACs by increasing their in vivo half-life and reducing clearance.[4]

Quantitative Impact of PEG Linker Length on PROTAC Activity

The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive complex where the lysine residues on the target protein are not accessible to the E3 ligase for ubiquitination. The optimal linker length is typically a balance between these two extremes.

Below are tables summarizing quantitative data from various studies on the impact of PEG linker length on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), as well as pharmacokinetic (PK) parameters.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy (DC50 and Dmax)

| Target Protein | E3 Ligase | PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | dBET57 | PEG | ~15 | > 1000 | < 20 | [5] |

| BRD4 | CRBN | dBET1 | PEG | ~27 | 100 | > 80 | [5] |

| BRD4 | CRBN | dBET6 | PEG | ~39 | 30 | > 90 | [5] |

| RIPK2 | IAP | PROTAC 2 | Varied | - | 0.04 | > 95 | [6] |

| RIPK2 | VHL | PROTAC 1 | Varied | - | 0.2 | > 95 | [6] |

| RIPK2 | CRBN | PROTAC 3 | Varied | - | 0.25 | > 95 | [6] |

| HDAC3 | VHL | PROTAC 22 | PEG | - | 440 | 77 | [7] |

Table 2: Impact of PEG Linker on PROTAC Pharmacokinetic (PK) Parameters

| PROTAC | Linker Type | Route of Administration | t1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |

| PROTAC 4 | Varied | SC | 6.9 | - | - | [6] |

| Compound A | Varied | Oral | - | - | - | [4] |

| Compound B | Varied | Oral | - | - | - | [4] |

Signaling Pathway and Experimental Workflows

Ubiquitin-Proteasome Signaling Pathway

The diagram below illustrates the key steps in the ubiquitin-proteasome pathway that are hijacked by PROTACs to induce targeted protein degradation.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesensors.com [lifesensors.com]

- 6. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Heterobifunctional Degraders

Introduction to Heterobifunctional Degraders

Heterobifunctional degraders represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from traditional occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] These chimeric molecules are engineered to harness the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eradicate specific proteins of interest (POIs).[2][3]

A heterobifunctional degrader, most notably represented by Proteolysis-Targeting Chimeras (PROTACs), is composed of three distinct chemical components:

-

A "warhead" ligand that binds to the target Protein of Interest (POI).

-

An "anchor" ligand that recruits a specific E3 ubiquitin ligase.

-

A chemical linker that covalently connects the warhead and the anchor.

Unlike conventional small-molecule inhibitors that require sustained occupancy of a target's active site to exert their effect, degraders act catalytically.[3] A single degrader molecule can induce the degradation of multiple target protein molecules, allowing for potent activity at sub-stoichiometric concentrations.[1] This unique mechanism of action enables the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, which may lack a well-defined active site for inhibition.[2][4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of a heterobifunctional degrader is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase.[5] This induced proximity facilitates the formation of a key trimeric assembly known as the ternary complex (POI-Degrader-E3 Ligase).[2] The formation of a stable and productive ternary complex is the pivotal event that initiates the degradation cascade.

The catalytic cycle proceeds as follows:

-

Ternary Complex Formation : The degrader simultaneously binds to the POI and an E3 ligase within the cellular environment.[6]

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-charged E2 enzyme to accessible lysine residues on the surface of the POI.[]

-

Polyubiquitination : This process is repeated, leading to the formation of a polyubiquitin chain on the POI. This chain serves as a recognition signal for the proteasome.[3]

-

Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated POI, subsequently unfolding and degrading it into small peptides.[2]

-

Recycling : After the POI is degraded, the heterobifunctional degrader is released and can engage another POI and E3 ligase, restarting the catalytic cycle.[6]

Core Components and Design Principles

The efficacy, selectivity, and drug-like properties of a heterobifunctional degrader are determined by the interplay of its three core components.

Protein of Interest (POI) Ligand ("Warhead")

The warhead provides the specificity for the target protein. Typically, these ligands are derived from known small-molecule inhibitors.[8] However, a key advantage of the degrader modality is that high-affinity binding is not always a prerequisite for potent degradation.[1] Even ligands with moderate affinity can be effective, as the overall efficacy is driven by the stability of the ternary complex rather than the binary affinity of the warhead alone. This expands the scope of potential ligands and enables the targeting of proteins that have been difficult to drug with conventional inhibitors.[4]

E3 Ubiquitin Ligase Ligand ("Anchor")

The human genome encodes over 600 E3 ligases, offering a vast repertoire for recruitment.[9] However, to date, the majority of successful degraders have utilized ligands for a small subset of these, most commonly Cereblon (CRBN) and von Hippel-Lindau (VHL) .[8][10] Ligands for other E3 ligases, such as MDM2 and IAPs, are also being explored.[8] The choice of E3 ligase can be critical, as its tissue-specific expression and subcellular localization can influence the degrader's activity and potential toxicity profile. The discovery of new E3 ligase ligands is a key area of research to expand the capabilities of targeted protein degradation.[9]

The Linker: A Critical Determinant of Efficacy

The linker is far more than a simple spacer; it plays a crucial role in defining the degrader's biological activity.[11] The length, composition, rigidity, and attachment points of the linker dictate the relative orientation and distance between the POI and E3 ligase in the ternary complex.[] This geometry is critical for productive ubiquitination. Linker optimization is an empirical process and often involves synthesizing a library of degraders with varying linkers to identify the optimal structure that promotes a stable and productive ternary complex.[12][13] Common linker chemistries include polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[]

Key Advantages Over Traditional Inhibitors

| Feature | Traditional Inhibitor | Heterobifunctional Degrader |

| Mechanism | Occupancy-driven, blocks protein function. | Event-driven, eliminates the protein entirely.[1] |

| Stoichiometry | Requires stoichiometric or supra-stoichiometric concentrations. | Acts catalytically, effective at sub-stoichiometric concentrations.[3] |

| Target Scope | Primarily targets proteins with functional binding sites (e.g., enzymes). | Can target any protein with a ligandable pocket, including "undruggable" targets like scaffolds.[2] |

| Selectivity | Dependent solely on ligand-target binding affinity. | Can achieve higher selectivity through cooperative binding within the ternary complex.[3] |

| Resistance | Susceptible to resistance from target mutation or protein overexpression. | May overcome resistance as it removes the entire protein, and high-affinity binding is not always required. |

The Drug Discovery Workflow

The development of a heterobifunctional degrader involves a multi-step, iterative process to optimize for potent and selective degradation, as well as favorable drug-like properties.

Experimental Protocols and Data Interpretation

A suite of orthogonal assays is required to characterize a degrader's activity, from initial confirmation of protein knockdown to detailed mechanistic studies.[14]

Measuring Protein Degradation

The first step is to confirm that the degrader reduces the level of the target protein in cells.

Key Metrics:

-

DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader that induces 50% degradation of the target protein.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved, which can be limited by factors like protein synthesis rates.[15]

Experimental Protocol: Western Blot / Simple Western

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis (Western Blot): Denature protein lysates and separate them by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Quantify band intensities using densitometry software.

-